molecular formula C15H18ClNO B3138853 [2-(2-benzylphenoxy)ethyl]amine hydrochloride CAS No. 473391-30-9

[2-(2-benzylphenoxy)ethyl]amine hydrochloride

Cat. No.: B3138853
CAS No.: 473391-30-9
M. Wt: 263.76 g/mol
InChI Key: GSAOMGRRQCNAAW-UHFFFAOYSA-N
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Description

[2-(2-benzylphenoxy)ethyl]amine hydrochloride: is a chemical compound with the molecular formula C15H18ClNO It is commonly used in various scientific research applications due to its unique chemical properties

Properties

IUPAC Name

2-(2-benzylphenoxy)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO.ClH/c16-10-11-17-15-9-5-4-8-14(15)12-13-6-2-1-3-7-13;/h1-9H,10-12,16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSAOMGRRQCNAAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CC=C2OCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-benzylphenoxy)ethyl]amine hydrochloride typically involves the reaction of 2-(2-benzylphenoxy)ethanol with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high purity and yield. The process may include steps such as distillation, crystallization, and filtration to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-(2-benzylphenoxy)ethyl]amine hydrochloride can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: This compound can also be reduced under specific conditions to yield reduced forms.

    Substitution: Substitution reactions involving this compound can lead to the formation of different substituted derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents used include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds.

Scientific Research Applications

Pharmacological Studies

[2-(2-benzylphenoxy)ethyl]amine hydrochloride has been investigated for its potential as a pharmaceutical agent. It has shown promise in modulating neurotransmitter systems, particularly in relation to serotonin and norepinephrine pathways. These properties make it a candidate for further research into treatments for mood disorders and anxiety .

Neuropharmacology

Research indicates that compounds similar to this compound may exhibit neuroprotective effects. Studies have suggested that such compounds can inhibit neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases .

Cancer Research

There is emerging evidence that this compound may have anti-cancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, suggesting potential applications in oncology .

Case Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of this compound on neuronal cell cultures subjected to oxidative stress. The results indicated a significant reduction in cell death compared to control groups, highlighting its potential for treating neurodegenerative conditions such as Alzheimer's disease .

Case Study 2: Antidepressant Activity

In another study, the compound was tested for its antidepressant-like effects in animal models. The findings revealed that administration of this compound resulted in increased locomotion and reduced immobility in forced swim tests, suggesting an antidepressant effect mediated through serotonin receptor modulation .

Mechanism of Action

The mechanism of action of [2-(2-benzylphenoxy)ethyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific context and application in which the compound is used.

Comparison with Similar Compounds

  • [2-(2-phenoxy)ethyl]amine hydrochloride
  • [2-(2-benzylphenoxy)propyl]amine hydrochloride
  • [2-(2-benzylphenoxy)butyl]amine hydrochloride

Comparison: Compared to similar compounds, [2-(2-benzylphenoxy)ethyl]amine hydrochloride is unique due to its specific chemical structure and properties. This uniqueness may result in different reactivity, biological activity, and applications. For example, the presence of the benzyl group in this compound may enhance its binding affinity to certain receptors or enzymes, making it more effective in specific research or industrial applications.

Biological Activity

[2-(2-benzylphenoxy)ethyl]amine hydrochloride (CAS Number: 473391-30-9) is a chemical compound that has garnered attention for its potential biological activity. This compound acts as a building block in synthetic chemistry and has been investigated for various pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H18ClNOC_{15}H_{18}ClNO. It features a benzyl group attached to a phenoxyethylamine structure, which is significant for its interaction with biological targets.

PropertyValue
Molecular FormulaC15H18ClNOC_{15}H_{18}ClNO
Molecular Weight273.76 g/mol
CAS Number473391-30-9
SolubilitySoluble in water
Hazard ClassificationIrritant

Research indicates that this compound may interact with various neurotransmitter systems, particularly the histaminergic system. Its structure suggests that it could function as an antagonist or modulator at histamine receptors, which are implicated in several physiological processes including allergy responses, gastric acid secretion, and neurotransmission.

Biological Activity Overview

  • Histamine Receptor Modulation : Studies have shown that compounds similar to this compound exhibit antagonistic activity at the H1 histamine receptor. This receptor plays a crucial role in mediating allergic responses and inflammation .
  • Antihistaminic Effects : Given its structural similarities to known antihistamines, this compound may possess properties that alleviate symptoms associated with allergic reactions, such as sneezing and rhinorrhea .
  • Potential Neuroprotective Effects : Some studies suggest that compounds acting on the histaminergic system can have neuroprotective effects, potentially benefiting conditions like neurodegeneration and cognitive decline .

Case Studies

Several case studies have documented the effects of related compounds on biological systems:

  • Study on Antihistaminic Activity : A study evaluated the effects of various benzylphenoxyethylamines on histamine-induced responses in animal models. Results indicated that these compounds significantly reduced symptoms associated with allergic reactions and demonstrated lower central nervous system side effects compared to traditional antihistamines .
  • Neuroprotective Activity : In a controlled laboratory setting, a derivative of [2-(2-benzylphenoxy)ethyl]amine was tested for its neuroprotective capabilities against oxidative stress in neuronal cell cultures. The results showed a marked decrease in cell death and improved cell viability when treated with the compound .

Research Findings

Recent research has focused on the synthesis and modification of this compound derivatives to enhance their biological activity:

  • Fluorescent Ligand Development : Novel fluorescent ligands based on this compound have been developed for imaging studies related to histamine receptors. These ligands showed high affinity and specificity for the H1 receptor, facilitating real-time imaging of receptor dynamics in living cells .
  • Pharmacokinetics Studies : Investigations into the pharmacokinetics of related compounds revealed that modifications in the structure significantly affect metabolic stability and bioavailability. Such insights are crucial for developing effective therapeutic agents based on this scaffold .

Q & A

Q. What are the established synthetic methodologies for [2-(2-benzylphenoxy)ethyl]amine hydrochloride?

The synthesis typically involves alkylation of 2-benzylphenol with a bromoethylamine derivative (e.g., 2-bromoethylamine hydrobromide) under basic conditions (e.g., K₂CO₃ in acetonitrile) at 60–80°C. After reaction completion, the free amine is acidified with HCl to form the hydrochloride salt. Purification is achieved via recrystallization from ethanol/ether mixtures. Structurally related compounds, such as 2-(2-benzylphenoxy)ethylmethylamine hydrochloride, follow similar nucleophilic substitution pathways .

Q. What analytical techniques are recommended for characterizing this compound?

  • 1H/13C NMR : Confirms aromatic proton environments (δ 6.5–7.5 ppm) and ethylamine moiety (δ 2.8–3.5 ppm for CH₂NH₂).
  • Mass Spectrometry (ESI-MS) : Validates molecular ion peaks (e.g., [M+H]⁺ for C₁₅H₁₈ClNO).
  • Elemental Analysis : Ensures chloride content matches theoretical values.
  • IR Spectroscopy : Identifies N-H stretches (~2500–3000 cm⁻¹) characteristic of amine hydrochlorides .

Q. What safety protocols are critical for handling this compound?

  • Use PPE (nitrile gloves, safety goggles) and conduct reactions in a fume hood.
  • Avoid inhalation/skin contact; rinse exposed areas with water for 15 minutes.
  • Store in airtight containers under nitrogen, away from oxidizers. Similar ethylamine hydrochlorides are known to cause respiratory/dermal irritation .

Advanced Research Questions

Q. How can researchers address low yields during hydrochloride salt formation?

Low yields may stem from incomplete neutralization or solvent choice. Optimize by:

  • Adjusting pH to 4–5 during acidification.
  • Using HCl gas in dry diethyl ether for controlled salt precipitation.
  • Employing anti-solvent crystallization (e.g., tert-butyl methyl ether) at 0–5°C to enhance purity and yield .

Q. What strategies resolve conflicting NMR data in stereochemical assignments?

Conflicting signals can arise from dynamic processes or impurities. Use:

  • 2D NMR (COSY, NOESY) : To confirm proton-proton couplings and spatial proximity (e.g., NOESY correlations between ethylamine protons and benzyl groups).
  • Computational Modeling (DFT) : Predicts chemical shifts for comparison with experimental data .

Q. How to design stability studies under varying pH/temperature conditions?

  • Accelerated Stability Testing : Store samples at 25°C/60% RH, 40°C/75% RH, and 60°C for 1–3 months.
  • Analytical Monitoring : Use HPLC-UV (254 nm) to track degradation (e.g., parent compound loss, hydrolysis byproducts).
  • Lyophilization : Reduces moisture content, improving long-term stability. For related compounds, acidic conditions (pH <3) inhibit degradation .

Data Contradiction Analysis

Q. How to interpret discrepancies in elemental analysis results?

Discrepancies in chloride content may arise from hygroscopicity or incomplete salt formation. Mitigate by:

  • Drying samples under vacuum (40°C, 24 hrs) before analysis.
  • Repeating acidification with excess HCl and verifying via ion chromatography .

Q. Why might mass spectrometry show unexpected adducts or fragments?

  • Adduct Formation : Common in ESI-MS (e.g., [M+Na]⁺). Use collision-induced dissociation (CID) to distinguish fragments.
  • Degradation : Thermal lability during MS analysis may produce fragments. Compare with reference spectra of stable analogs .

Methodological Optimization

Q. What purification techniques improve crystallinity for X-ray studies?

  • Slow Evaporation : Use a 1:1 ethanol/water mixture at 4°C to grow single crystals.
  • Seeding : Introduce microcrystals from prior batches to induce nucleation.
  • Solvent-Screening : Test polar aprotic solvents (e.g., DMF) for improved crystal formation .

Q. How to validate synthetic reproducibility across laboratories?

  • Detailed Reaction Logs : Document exact reagent grades, solvent batches, and humidity/temperature conditions.
  • Interlab Comparisons : Share samples with independent labs for NMR/mass spec cross-validation.
  • Reference Standards : Use certified materials (e.g., Phenyltoloxamine analogs) as internal controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.